molecular formula C8H11N3O3 B8507302 2-Nitro-1-(oxan-2-yl)-1H-imidazole CAS No. 88135-08-4

2-Nitro-1-(oxan-2-yl)-1H-imidazole

Cat. No.: B8507302
CAS No.: 88135-08-4
M. Wt: 197.19 g/mol
InChI Key: XJKIBOPVLUIUSY-UHFFFAOYSA-N
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Description

2-Nitro-1-(oxan-2-yl)-1H-imidazole is a nitroimidazole derivative characterized by a nitro group (-NO₂) at position 2 of the imidazole ring and an oxan-2-yl (tetrahydropyran-2-yl) substituent at position 1. Nitroimidazoles are renowned for their redox-active nitro group, which enables selective bioreduction under hypoxic conditions, making them valuable in medicinal chemistry for targeting anaerobic pathogens or hypoxic tumor microenvironments . The oxane ring likely enhances solubility in polar solvents compared to purely aromatic substituents, while the nitro group confers electron-deficient character, influencing reactivity and biological activity .

Properties

CAS No.

88135-08-4

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-nitro-1-(oxan-2-yl)imidazole

InChI

InChI=1S/C8H11N3O3/c12-11(13)8-9-4-5-10(8)7-3-1-2-6-14-7/h4-5,7H,1-3,6H2

InChI Key

XJKIBOPVLUIUSY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=CN=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of 2-nitro-1-(oxan-2-yl)-1H-imidazole with analogous compounds:

Compound Name Substituents Molecular Weight Key Applications/Properties References
This compound Oxan-2-yl (N1), NO₂ (C2) ~183.17* Hypothesized: Antimicrobial, hypoxia targeting -
EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(pentafluoropropyl)acetamide) Pentafluoropropyl acetamide (N1) 297.16 Hypoxia detection in tumors
Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate Methyl ester (N1), CH₃ (C2), NO₂ (C4) 199.17 Antimicrobial, structural studies
Miconazole Related Compound I (Nitrate) 2-Chlorobenzyl, dichlorophenyl (N1) 444.69 Antifungal (structural analog)
2-Nitro-1-(prop-2-ynyl)-1H-imidazole Propargyl (N1) 151.12 Click chemistry intermediate
Methyl 2-nitroimidazole-1-acetate Methyl acetate (N1) 171.11 Synthetic intermediate, prodrug

*Calculated molecular weight (C₈H₁₁N₃O₃).

Key Observations:
  • Substituent Position and Bioactivity : The position of the nitro group significantly impacts activity. For example, 4-nitro derivatives (e.g., ) are generally less active than 5-nitro isomers in antimicrobial contexts . The 2-nitro configuration in the target compound may enhance redox sensitivity, akin to EF5’s hypoxia-targeting mechanism .
  • Functional Group Effects :
    • Oxan-2-yl : Likely improves solubility compared to hydrophobic groups (e.g., chlorinated benzyl in miconazole analogs ).
    • Propargyl : Enables click chemistry modifications for bioconjugation .
    • Ester Groups : Serve as prodrug moieties or synthetic intermediates (e.g., methyl esters in ) .

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